alpha,alpha',2,3,5,6-Hexachloro-p-xylene

Description

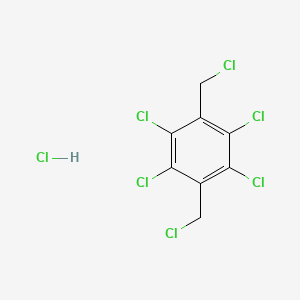

α,α',2,3,5,6-Hexachloro-p-xylene (CAS: 1079-17-0) is a polychlorinated aromatic compound with the molecular formula C₈H₄Cl₆ and a molecular weight of 312.82 g/mol. Structurally, it features six chlorine atoms substituted on a p-xylene backbone: two chloromethyl groups (α and α') at positions 3 and 6, and four additional chlorine atoms at positions 2, 3, 5, and 6 . It is commercially available as a white to pale yellow crystalline powder with a purity exceeding 98% (GC), primarily designated for laboratory use .

Properties

IUPAC Name |

1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl6.ClH/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12;/h1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDUHFSKDZQIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)CCl)Cl)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of p-Xylene: Core Reaction Mechanism

The foundational route involves sequential chlorination of p-xylene () using chlorine gas () in the presence of Lewis acid catalysts. The reaction proceeds in two stages:

-

Ring Chlorination : Substitution of hydrogen atoms at the 2, 3, 5, and 6 positions of the benzene ring.

-

Side-Chain Chlorination : Replacement of hydrogen atoms on the methyl groups (alpha and alpha' positions) to form dichloromethyl substituents.

The overall reaction is represented as:

Ferric chloride () is the most widely used catalyst, though aluminum chloride () and antimony pentachloride () have also demonstrated efficacy.

Catalysts and Reaction Conditions

Laboratory syntheses typically employ batch reactors under controlled temperatures. Key parameters include:

A representative procedure involves dissolving p-xylene in perchloroethylene (), adding , and introducing gas incrementally. The mixture is stirred at 85°C for 10–15 hours, followed by cooling and filtration.

Industrial Production Methods

Continuous Chlorination Process

Industrial-scale production prioritizes efficiency and minimal intermediate isolation. The patented method (US3928478A) outlines a continuous process using perchloroethylene as the solvent:

-

Reactor Design : Tubular reactors with agitators ensure uniform mixing.

-

Solvent Ratio : 1.5–2.5 moles of per mole of p-xylene maintains a stirrable slurry.

-

Chlorine Introduction : is injected in stages to prevent localized overheating.

This method achieves >90% yield by avoiding intermediate isolation and optimizing solvent selection. Perchloroethylene’s high solubility for chlorinated xylenes reduces viscosity, enhancing mass transfer.

Solvent Selection and Efficiency

Historically, carbon tetrachloride () was used, but its phase-out due to environmental concerns led to adopting perchloroethylene. Comparative advantages include:

| Solvent | Boiling Point (°C) | Solubility of Hexachloro-p-xylene | Environmental Impact |

|---|---|---|---|

| Perchloroethylene | 121 | High | Moderate |

| Carbon Tetrachloride | 76.7 | Moderate | High (ozone-depleting) |

Perchloroethylene’s higher boiling point allows elevated reaction temperatures (up to 120°C), facilitating side-chain chlorination without solvent evaporation.

Optimization of Reaction Parameters

Temperature Control Strategies

Temperature profiling is critical to minimize side reactions:

-

Stage 1 (Ring Chlorination) : 85°C ensures selective ring substitution without methyl group activation.

-

Stage 2 (Side-Chain Chlorination) : 100–120°C promotes radical-mediated chlorination of methyl groups.

Exceeding 120°C risks solvent decomposition into hexachloroethane (), detectable via gas chromatography.

Chlorine Addition Rate

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Batch (Lab-Scale) | 85–90 | 99 | Precise control | Low throughput |

| Continuous (Industrial) | 90–95 | 98 | High efficiency | Solvent recovery costs |

| Light-Mediated | 75–80 | 95 | No catalyst required | Slow reaction rate |

Light-mediated methods, though catalyst-free, are impractical for scale-up due to prolonged reaction times (>24 hours).

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Hexachloroethane () forms via solvent chlorination, particularly at high concentrations. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

alpha,alpha',2,3,5,6-Hexachloro-p-xylene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: Oxidation can lead to the formation of chlorinated benzoic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: 1,2,4,5-Tetrachloro-3,6-bis(hydroxymethyl)benzene.

Reduction: 1,2,4,5-Tetrachloro-3,6-dimethylbenzene.

Oxidation: 1,2,4,5-Tetrachlorobenzoic acid.

Scientific Research Applications

Chemical Reactions

HCPX can undergo various chemical reactions due to its high chlorine content. These reactions include:

- Electrophilic substitution

- Nucleophilic substitution

- Dechlorination reactions

These properties highlight HCPX's versatility in synthetic organic chemistry and its potential for further modifications.

Applications in Scientific Research

- Catalysis:

- Biochemical Studies:

- Environmental Studies:

Industrial Applications

- Chemical Manufacturing:

- Agricultural Chemicals:

Case Study 1: Catalytic Activity Enhancement

A study modified a titanium-based catalyst with HCPX for ethylene polymerization. The results indicated a substantial increase in catalytic activity from 6.1 kg PE/g cat·h to over 7.5 kg PE/g cat·h within minutes of treatment, showcasing HCPX's effectiveness as a catalyst modifier .

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation of HCPX in anaerobic conditions revealed that specific bacterial strains could dechlorinate the compound effectively. This study provided insights into bioremediation strategies for chlorinated pollutants in contaminated environments .

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrachloro-3,6-bis(chloromethyl)benzene;hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with DNA, potentially causing mutations or other genetic changes. The pathways involved include oxidative stress and disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polychlorinated xylenes and toluenes share structural and functional similarities with α,α',2,3,5,6-hexachloro-p-xylene. Key comparisons include:

Substitution Patterns and Isomerism

Key Differences :

- Substitution Position : The para-substitution in α,α',2,3,5,6-hexachloro-p-xylene contrasts with the meta-substitution in its isomer (1133-57-9), altering steric and electronic properties .

- Chlorination Degree : Hexachloro derivatives exhibit higher lipophilicity and environmental persistence compared to tetrachloro analogs like 2,3,5,6-tetrachloro-p-xylene .

Physicochemical Properties

UV Absorption :

- α,α',2,3,5,6-Hexachloro-p-xylene shows distinct UV maxima due to electron-withdrawing chlorine substituents. For example, polychlorinated p-xylenes typically absorb at 200–300 nm , with shifts depending on substituent positions .

- In contrast, brominated analogs like 2,3,5,6-tetrabromo-p-xylene (TBX) exhibit red-shifted absorption due to heavier bromine atoms .

Thermal Stability :

Environmental and Industrial Relevance

- These analogs share high halogen content and persistence but differ in environmental mobility due to chlorine’s lower atomic radius compared to bromine .

- Toxicity: Unlike legacy pollutants such as α-hexachlorocyclohexane (α-HCH, CAS: 319-84-6), which is a neurotoxic pesticide, α,α',2,3,5,6-hexachloro-p-xylene lacks comprehensive toxicity data.

Commercial Availability and Pricing

| Compound | Supplier | Price (EUR) | Purity |

|---|---|---|---|

| α,α',2,3,5,6-Hexachloro-p-xylene | CymitQuimica | 42.00/g | >98% |

| α,α',2,4,5,6-Hexachloro-m-xylene | Combi-Blocks | ~50.00/g* | 98% |

| α,α,2,4-Tetrachlorotoluene | Combi-Blocks | ~30.00/g* | 98% |

*Estimated based on market analogs .

Biological Activity

Alpha,alpha',2,3,5,6-Hexachloro-p-xylene (HCPX) is a highly chlorinated aromatic compound with significant implications in both industrial applications and biological systems. Its unique structure, characterized by six chlorine atoms attached to a para-xylene backbone, results in notable chemical reactivity and potential biological effects. This article explores the biological activity of HCPX, including its mechanisms of action, toxicological profiles, and relevant case studies.

- Molecular Formula : C₈H₄Cl₆

- Molecular Weight : 312.84 g/mol

- Melting Point : 181 °C

- Flash Point : 135 °C

HCPX is synthesized primarily through the chlorination of p-xylene using chlorine gas in the presence of catalysts like iron or ferric chloride. This process yields a white to light yellow solid that exhibits high reactivity due to its chlorinated structure .

The biological activity of HCPX is largely attributed to its interactions with cellular components and its potential to disrupt normal physiological processes. The high chlorine content in HCPX can lead to:

- Altered Enzyme Activity : Chlorinated compounds often interfere with enzymatic functions by modifying active sites or competing with natural substrates.

- Cell Membrane Disruption : The hydrophobic nature of HCPX allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress by generating ROS, leading to cellular damage.

Acute Toxicity

Acute exposure to HCPX has been associated with various health effects. Studies indicate that inhalation or ingestion can lead to respiratory irritation, neurotoxicity, and other systemic effects. For instance:

- Respiratory Effects : Exposure to high concentrations of xylene derivatives has resulted in significant respiratory distress and impaired pulmonary function .

- Neurotoxic Effects : Symptoms such as dizziness, headaches, and impaired cognitive functions have been reported following exposure to chlorinated xylene compounds .

Case Studies

- Occupational Exposure : A case study involving workers exposed to high levels of xylene fumes highlighted severe lung congestion and pulmonary edema after prolonged inhalation. This underscores the potential dangers associated with chlorinated aromatic compounds in industrial settings .

- Animal Studies : Research on rats exposed to various concentrations of xylene derivatives showed significant alterations in lung surfactant levels and respiratory rates at concentrations as low as 300 ppm .

Biological Activity in Polymerization

HCPX has also been studied for its role as a polymerization modifier. It enhances catalytic activity in ethylene polymerization processes:

| Compound | Effect on Catalytic Activity |

|---|---|

| HCPX | Increases activity 2-4 fold |

| CHC | Similar enhancing effect |

The addition of HCPX significantly improves the efficiency of titanium-magnesium catalysts used in polymerization reactions, making it a valuable compound in industrial chemistry .

Q & A

Q. What are the optimal synthetic routes for alpha,alpha',2,3,5,6-Hexachloro-p-xylene, and how can purity be validated?

Methodological Answer: Synthesis typically involves stepwise chlorination of p-xylene using catalysts like FeCl₃ or AlCl₃ under controlled temperatures (30–60°C). Intermediate products (e.g., mono- to penta-chlorinated derivatives) must be isolated via fractional distillation or recrystallization. Final purity is validated using gas chromatography-mass spectrometry (GC-MS) to confirm molecular ions at m/z 312.82 (C₈H₄Cl₆) and chlorine isotope patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns, with aromatic proton signals absent due to full chlorination .

Q. How can researchers distinguish this compound from structural isomers or co-eluting chlorinated aromatics?

Methodological Answer: Use high-resolution GC-MS with a non-polar column (e.g., DB-5MS) to separate isomers based on retention indices. Confirm identity via fragmentation patterns: the base peak at m/z 312.82 (M⁺) and secondary peaks at m/z 277 (M⁺–Cl) and 242 (M⁺–2Cl). Complementary liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) enhances specificity for polar degradation products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, and use NIOSH-approved respirators with organic vapor cartridges. Store in airtight containers at ≤25°C, segregated from reducing agents. Emergency decontamination requires copious water rinsing for skin/eye exposure and activated charcoal for ingestion. Monitor air concentrations via OSHA Method 1007 for chlorinated hydrocarbons .

Advanced Research Questions

Q. How can environmental matrices (e.g., sediments, biota) be analyzed for trace residues of this compound?

Methodological Answer: Extract samples via pressurized liquid extraction (PLE) with acetone:hexane (1:1) at 100°C. Cleanup involves sulfuric acid treatment and Florisil® column chromatography to remove lipids and polar interferents. Quantify using GC-electron capture detection (ECD) with a detection limit of 0.1 ng/g. Confirm via GC-MS in selected ion monitoring (SIM) mode, targeting m/z 312.82 and 314.82 (³⁵Cl/³⁷Cl isotopes) .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Contradictions may arise from impurities (e.g., residual chlorinated solvents) or isomer co-elution. Implement rigorous purity checks (HPLC-DAD/ELSD) and isomer-specific analysis via chiral GC columns (e.g., β-cyclodextrin phases). Compare toxicity across standardized assays (e.g., Daphnia magna LC₅₀, Ames test) using certified reference materials. Cross-validate findings with computational models (e.g., QSAR for chlorinated aromatics) .

Q. How does this compound interact with biological macromolecules, and what methodologies elucidate its mode of action?

Methodological Answer: Use fluorescence quenching assays to study binding to serum albumin (e.g., BSA) and cytochrome P450 enzymes. Molecular docking (AutoDock Vina) predicts binding affinities to hydrophobic pockets. In vitro hepatocyte models with CYP3A4 induction assays assess metabolic activation. Synchrotron-based X-ray crystallography can resolve ligand-enzyme complexes at atomic resolution .

Q. What interdisciplinary approaches combine environmental chemistry and toxicology to study this compound’s ecological impact?

Methodological Answer: Deploy passive samplers (e.g., SPMDs) in aquatic systems to measure bioaccumulation factors (BAFs). Pair with mesocosm studies to track trophic transfer (algae → fish). Use metabolomics (LC-HRMS) to identify biomarker perturbations (e.g., lipid peroxidation, glutathione depletion). Spatial modeling (GIS) links contamination hotspots to historical industrial discharges .

Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.